N-Isopropylaniline

Descripción

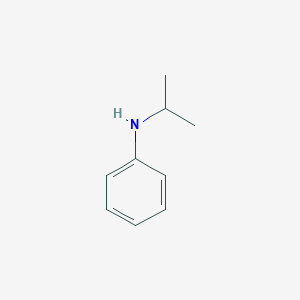

Structure

3D Structure

Propiedades

IUPAC Name |

N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(2)10-9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCFWPVMFJMNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N, C6H5NHCH(CH3)2 | |

| Record name | N-ISOPROPYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0909 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025479 | |

| Record name | N-Isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-isopropylaniline is a clear brown liquid. (NTP, 1992), Clear, yellowish liquid with a sweet, aromatic odor; [NIOSH], YELLOW LIQUID., Clear, yellowish liquid with a sweet, aromatic odor. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Isopropylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0909 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-ISOPROPYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/626 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Isopropylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0361.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

397 to 399 °F at 760 mmHg (NTP, 1992), 203 °C @ 760 mm Hg, 203-204 °C, 397 °F | |

| Record name | N-ISOPROPYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0909 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-ISOPROPYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/626 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Isopropylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0361.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190 °F (NTP, 1992), 87 °C, 190 °F (87.7 °C) (Cleveland Open Cup), 82 °C c.c., 190 °F (open cup), (oc) 190 °F | |

| Record name | N-ISOPROPYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Isopropylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0909 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-ISOPROPYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/626 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Isopropylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0361.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), Sol in alcohol, ether, acetone, benzene, Solubility in water: insoluble | |

| Record name | N-ISOPROPYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0909 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.93 at 60 °F (NIOSH, 2023) - Less dense than water; will float, 0.9526 g/cu cm, Density (at 25 °C): 0.93 g/cm³, 0.93 at 60 °F, (60 °F): 0.93 | |

| Record name | N-ISOPROPYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0909 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-ISOPROPYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/626 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Isopropylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0361.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.7 | |

| Record name | N-ISOPROPYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0909 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 mmHg at 77 °F (NIOSH, 2023), 0.03 [mmHg], Vapor pressure, Pa at 25 °C: 4, 0.03 mmHg at 77 °F, (77 °F): 0.03 mmHg | |

| Record name | N-ISOPROPYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Isopropylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0909 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-ISOPROPYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/626 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Isopropylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0361.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellowish liquid, Clear, yellowish liquid. | |

CAS No. |

768-52-5 | |

| Record name | N-ISOPROPYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Isopropylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYL ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Y9616F3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0909 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-ISOPROPYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/626 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline, N-isopropyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BY3FEF30.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-58 °F (NIOSH, 2023), -32 °C, -58 °F | |

| Record name | N-ISOPROPYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ISOPROPYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0909 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-ISOPROPYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/626 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Isopropylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0361.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data of N-Isopropylaniline (CAS 768-52-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for N-Isopropylaniline (CAS 768-52-5), a secondary aromatic amine utilized as an intermediate in various chemical syntheses. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectral data of this compound provides a unique fingerprint for its molecular structure. The quantitative data from mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized in the tables below.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value (m/z) | Description |

| Molecular Ion (M⁺) | 135 | Corresponds to the molecular weight of the compound.[1] |

| Base Peak | 120 | Represents the most abundant fragment ion, corresponding to [M-15]⁺ or the loss of a methyl group.[1] |

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Solvent |

| 7.37 - 6.73 | m | 5H | Aromatic protons (Ar-H) | CDCl₃ |

| 3.82 - 3.75 | m | 1H | Methine proton (CH) | CDCl₃ |

| 3.55 | br s | 1H | Amine proton (NH) | CDCl₃ |

| 1.36 | d | 6H | Methyl protons (CH₃) | CDCl₃ |

| 7.06 | t | 2H | Aromatic protons | DMSO-d₆ |

| 6.55 | d | 2H | Aromatic protons | DMSO-d₆ |

| 6.49 | t | 1H | Aromatic proton | DMSO-d₆ |

| 5.30 | d | 1H | Amine proton (NH) | DMSO-d₆ |

| 3.58 | m | 1H | Methine proton (CH) | DMSO-d₆ |

| 1.13 | d | 6H | Methyl protons (CH₃) | DMSO-d₆ |

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment | Solvent |

| 147.2 | C (quaternary aromatic) | CDCl₃ |

| 129.2 | CH (aromatic) | CDCl₃ |

| 116.8 | CH (aromatic) | CDCl₃ |

| 113.1 | CH (aromatic) | CDCl₃ |

| 46.1 | CH (methine) | CDCl₃ |

| 23.0 | CH₃ (methyl) | CDCl₃ |

Note: The assignments in Table 3 are based on typical chemical shifts for similar structures and may require further experimental validation for definitive assignment.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description |

| ~3410 | N-H stretch |

| ~1604 | Aromatic C=C stretch |

| ~1507 | Aromatic C=C stretch |

| ~731 | C-H bend |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2][3]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a glass wool plug into the NMR tube to avoid compromising the magnetic field homogeneity.[2][3]

-

Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), or the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[2]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[2]

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.[2]

-

For ¹³C NMR: Use a proton-decoupled pulse sequence. To obtain quantitative data, a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbon nuclei and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) should be employed.[4] A 90° pulse angle is used to maximize the signal per scan.[4]

-

2.2 Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Given that this compound is a liquid at room temperature, it can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Electron Ionization (EI) is a common method for the analysis of relatively volatile, small molecules like this compound and was likely used to generate the data in Table 1.[5]

-

-

Data Acquisition:

-

The instrument is typically tuned according to the manufacturer's protocol to ensure optimal sensitivity and resolution.[5]

-

A mass spectrum is acquired over a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

-

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

First, a background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and water vapor.[6][7]

-

The prepared sample is then placed in the instrument's sample compartment.

-

The sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of N-Isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of N-isopropylaniline, with a focus on its characteristic fragmentation pattern under electron ionization (EI). The information presented herein is essential for the identification and structural elucidation of this compound in various analytical applications, including pharmaceutical research and development.

Introduction to Mass Spectrometry of this compound

This compound (C9H13N), a secondary aromatic amine with a molecular weight of 135.21 g/mol , is a compound of interest in chemical synthesis and pharmaceutical development.[1][2] Mass spectrometry is a powerful analytical technique for the characterization of such molecules. When subjected to electron ionization, this compound undergoes predictable fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint. Understanding this fragmentation is crucial for its unambiguous identification.

Experimental Protocol for GC-MS Analysis

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

2.1. Sample Preparation

This compound is typically dissolved in a volatile organic solvent, such as methanol (B129727) or dichloromethane, to a concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

2.2. Gas Chromatography (GC) Conditions

-

Injector: Splitless mode is often employed for sensitive analysis.

-

Injector Temperature: 250 °C

-

Column: A nonpolar or mid-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a (5% phenyl)-methylpolysiloxane stationary phase (or similar), is suitable for the separation.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 2 minutes.

-

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-200

Mass Spectrum and Fragmentation Pattern

Under electron ionization, this compound produces a characteristic mass spectrum dominated by a few key fragment ions.

3.1. Quantitative Data of Major Fragment Ions

The mass spectrum of this compound is characterized by the following major peaks. The relative intensities are normalized to the base peak (100%).

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 135 | 35 | [C9H13N]+• (Molecular Ion) |

| 120 | 100 | [C8H10N]+ |

| 77 | 15 | [C6H5]+ |

3.2. Elucidation of the Fragmentation Pathway

The fragmentation of this compound is primarily driven by the stability of the resulting ions. The key fragmentation pathway involves an alpha-cleavage, a common fragmentation mechanism for amines.

-

Molecular Ion (m/z 135): The peak at m/z 135 corresponds to the intact molecular ion ([C9H13N]+•), formed by the loss of a single electron.[1][2]

-

Base Peak (m/z 120): The most abundant ion in the spectrum, the base peak, is observed at m/z 120. This ion is formed by the loss of a methyl radical (•CH3) from the isopropyl group of the molecular ion. This is a classic example of alpha-cleavage, where the bond between the alpha-carbon of the alkyl group and a beta-carbon is broken. The resulting cation is resonance-stabilized, which accounts for its high abundance.

-

Phenyl Cation (m/z 77): The peak at m/z 77 is characteristic of a phenyl cation ([C6H5]+), formed by the cleavage of the C-N bond and subsequent loss of the isopropylamine (B41738) radical.

Visualization of the Fragmentation Pathway

The primary fragmentation pathway of this compound is illustrated in the following diagram.

Caption: Primary fragmentation pathway of this compound.

Conclusion

The mass spectrum of this compound under electron ionization is characterized by a distinct fragmentation pattern, with a prominent base peak at m/z 120 resulting from the loss of a methyl radical. This, along with the molecular ion peak at m/z 135 and the phenyl cation at m/z 77, provides a reliable basis for the identification and structural confirmation of this compound in complex matrices. The experimental protocol and fragmentation pathway detailed in this guide offer a solid foundation for researchers and scientists working with this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the FT-IR and UV-Vis Spectra of N-Isopropylaniline

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral properties of this compound (CAS: 768-52-5). The document outlines characteristic spectral data, experimental methodologies, and the correlation between molecular structure and spectral features, offering a valuable resource for professionals in research and development.

FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a secondary aromatic amine, the FT-IR spectrum reveals distinct peaks corresponding to its key structural features: the N-H bond, the aromatic phenyl ring, the C-N bond, and the aliphatic isopropyl group.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands for this compound based on established data for secondary aromatic amines and substituted benzenes.[1][2][3][4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | ~3400 | Medium | A single, sharp peak characteristic of a secondary amine. Its position indicates it is an aromatic amine.[2][3] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Occurs at a higher frequency than aliphatic C-H stretching, indicating C(sp²)-H bonds.[5] |

| Aliphatic C-H Stretch (Isopropyl) | 3000 - 2850 | Medium | Asymmetric and symmetric stretching of C-H bonds in the methyl and methine groups of the isopropyl substituent. |

| Aromatic C=C Ring Stretch | 1620 - 1580 & 1520 - 1470 | Strong | Two distinct bands are characteristic of the phenyl ring vibrations. |

| Aliphatic C-H Bend (Isopropyl) | 1470 - 1450 & ~1370 | Medium | Scissoring and bending vibrations of the CH₃ and CH groups. The ~1370 cm⁻¹ peak may show a doublet for the isopropyl group. |

| Aromatic C-N Stretch | 1350 - 1250 | Strong | This strong absorption is characteristic of the bond between the nitrogen and the aromatic ring.[1] |

| Aromatic C-H Out-of-Plane Bend | 770 - 730 & 710 - 690 | Strong | Strong bands indicating monosubstitution on the benzene (B151609) ring. |

Representative Experimental Protocol: FT-IR Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum for a neat liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.

-

Instrument Preparation :

-

Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal), is powered on and has been allowed to stabilize.

-

Perform a background scan to acquire a spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation :

-

This compound is a liquid at room temperature.

-

Using a clean pipette, place a single drop of the neat this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Data Acquisition :

-

Lower the ATR press arm to apply consistent pressure on the liquid sample, ensuring good contact with the crystal.

-

Set the spectral acquisition parameters. Typical settings are:

-

Scan Range : 4000 cm⁻¹ to 650 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 16-32 (co-added to improve signal-to-noise ratio)

-

-

Initiate the sample scan.

-

-

Post-Acquisition :

-

After the scan is complete, raise the press arm.

-

Thoroughly clean the ATR crystal and press tip using a soft tissue dampened with an appropriate solvent (e.g., isopropanol (B130326) or ethanol), and allow it to dry completely.

-

Process the resulting spectrum using the instrument software (e.g., baseline correction, peak picking) to identify the wavenumbers of the absorption bands.

-

UV-Vis Spectroscopy of this compound

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, the spectrum is dominated by absorptions arising from π → π* transitions within the benzene ring. The nitrogen atom's lone pair of electrons can also participate in n → π* transitions.

UV-Vis Spectral Data

The UV-Vis absorption maxima for this compound are influenced by the solvent and pH. Data indicates that in a dilute alcohol-hydrochloric acid solution, this compound exhibits multiple absorption bands.[6][7]

| Wavelength (λmax) | Molar Absorptivity (log ε) | Solvent / Conditions | Probable Transition |

| 248 nm | 2.19 | Dilute Alcohol-HCl | π → π* (Benzenoid) |

| 254 nm | 2.27 | Dilute Alcohol-HCl | π → π* (Benzenoid) |

| 260 nm | 2.13 | Dilute Alcohol-HCl | π → π* (Benzenoid) |

Note: The fine structure (multiple peaks) in the 250-270 nm region is characteristic of the benzene ring.

Representative Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the standard procedure for obtaining a UV-Vis absorption spectrum.

-

Instrument Preparation :

-

Turn on the dual-beam UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.

-

-

Sample and Blank Preparation :

-

Solvent Selection : Choose a UV-grade solvent in which the analyte is soluble and which does not absorb in the region of interest. Ethanol or cyclohexane (B81311) are common choices.

-

Stock Solution : Prepare a concentrated stock solution of this compound by accurately weighing a small amount and dissolving it in a precise volume of the chosen solvent in a volumetric flask.

-

Working Solution : Prepare a dilute working solution from the stock solution to ensure the absorbance falls within the instrument's linear range (typically 0.1 to 1.0 AU).

-

Blank Solution : Use the pure solvent as the blank.

-

-

Data Acquisition :

-

Fill a matched pair of quartz cuvettes (with a 1 cm path length) with the blank solution. Place them in both the reference and sample holders of the spectrophotometer.

-

Run a baseline correction (autozero) with the blank solution across the desired wavelength range (e.g., 400 nm to 200 nm).

-

Remove the cuvette from the sample holder, rinse it with the working solution, and then fill it with the working solution.

-

Place the sample cuvette back into the sample holder.

-

Initiate the scan to record the absorbance spectrum of the this compound solution.

-

-

Data Analysis :

-

Use the instrument's software to identify the wavelengths of maximum absorbance (λmax).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εcl) by measuring the absorbance of several standards of known concentration to create a calibration curve.

-

Visualization of Workflows and Concepts

Diagram of Spectroscopic Analysis Workflow

Caption: Experimental workflow for FT-IR and UV-Vis analysis.

Diagram of Structure-Spectra Correlation

Caption: Correlation of molecular structure to spectral features.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. This compound | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to N-Isopropylaniline

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for a scientific audience. It includes detailed data, experimental protocols, and safety information critical for laboratory and development settings.

General Information

This compound, with the IUPAC name N-propan-2-ylaniline, is an aromatic amine used as a chemical intermediate.[1][2] It is recognized by several synonyms, including N-IPA, N-Phenylisopropylamine, and Benzenamine, N-(1-methylethyl)-.[1][3]

-

CAS Number: 768-52-5[2]

-

Molecular Formula: C₉H₁₃N[2]

-

Molecular Weight: 135.21 g/mol [2]

-

Appearance: Clear, yellowish to brown liquid with a characteristic sweet, aromatic odor.[1][2][3]

Physical Properties

The physical characteristics of this compound are summarized in the table below. This data is essential for designing experimental setups, purification procedures, and storage conditions.

| Property | Value | Source(s) |

| Melting Point | -50 to -58 °C (-58 to -72.4 °F) | [2][3][4] |

| Boiling Point | 203-204 °C (397-399 °F) at 760 mmHg55 °C at 0.3 mmHg | [5] |

| Density | 0.93 g/cm³ at 15.6 °C (60 °F)0.934 g/mL at 25 °C | [3][5] |

| Solubility | Insoluble in water (<0.1 mg/mL).[5][6] Soluble in alcohol, ether, acetone (B3395972), and benzene.[5] | [5][6] |

| Vapor Pressure | 0.03 mmHg at 25 °C (77 °F) | [2][3] |

| Vapor Density | 4.7 (Air = 1) | [1] |

| Flash Point | 87.7 °C (190 °F) (Open Cup) | [3] |

| Refractive Index | 1.539 at 20 °C (n20/D) | [5] |

| pKa | 5.77 at 25°C (conjugate acid) | [1] |

Chemical Properties

Reactivity and Stability: this compound is a stable compound under normal laboratory conditions.[1] However, it is sensitive to air and may be light-sensitive, necessitating storage under an inert atmosphere in a dark location.[4] It is a combustible liquid.[5][7]

The compound exhibits typical reactivity for an aromatic amine. It neutralizes acids in exothermic reactions to form salts.[1][5][6][7] It is incompatible with a range of substances, including:

-

Strong oxidizing agents (peroxides, nitrates, etc.)[8]

-

Strong acids (hydrochloric, sulfuric, etc.)[8]

Contact with strong reducing agents may generate flammable hydrogen gas.[1][5][6][7] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1]

Spectral Data

Spectroscopic data is crucial for the identification and quantification of this compound.

| Spectrum Type | Details | Source(s) |

| ¹³C NMR | Spectrum data is available. | [9] |

| ¹H NMR | Spectrum data is available. | [10] |

| Mass Spec (MS) | Electron ionization mass spectrum data is available. | [10] |

| Infrared (IR) | IR spectrum (liquid film) data is available. | [10] |

| UV-Vis | Max absorption (dilute alcohol-HCl): 248 nm, 254 nm, 260 nm | [1] |

Experimental Protocols

Synthesis Workflow: this compound can be synthesized via several routes. A common laboratory method is the reductive amination of aniline (B41778) with acetone, followed by reduction. Another approach involves the alkylation of aniline with an isopropyl halide. A documented procedure involves reacting aniline and acetone in tetrahydrofuran, followed by reduction with sodium borohydride (B1222165) in the presence of phthalic acid.[11] The product is then isolated and purified by fractional distillation under reduced pressure.[11]

Caption: General workflow for the synthesis of this compound.

Analytical Protocols:

1. Purity Assessment by Gas Chromatography (GC): The purity of this compound can be readily determined using gas chromatography, often with a flame ionization detector (FID). A typical purity specification is ≥97% or ≥99%.[4]

2. Workplace Air Monitoring (OSHA Method 78): This method is used for determining occupational exposure to this compound.[3]

-

Sample Collection: Air is drawn through a sampling cassette containing two 37-mm glass fiber filters (GFFs) coated with sulfuric acid.[3]

-

Sample Preparation: The filters are extracted with an appropriate solvent.

-

Analysis: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector.[3]

A similar HPLC method for general analysis uses a C18 or Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[12][13]

Caption: Workflow for analyzing this compound in workplace air.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

-

Health Hazards: The compound is toxic if inhaled and can be absorbed through the skin.[5] A primary health effect is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blue skin, lips, nails), headache, dizziness, and fatigue.[2][7] Higher exposures can be fatal.[2] It is also an irritant to the skin and eyes.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection (safety glasses with side shields or goggles).[6][8] In areas with inadequate ventilation, use a NIOSH-approved respirator.[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][15] Avoid generating mists. Prevent all contact with skin and eyes. Do not eat, drink, or smoke in handling areas.[8][15] Keep away from heat, open flames, and incompatible materials.[15]

-

Storage: Store in a cool, dry, dark, and well-ventilated area in tightly closed containers, preferably under an inert atmosphere.[1][15] Keep separated from food and feedstuffs.[15]

-

First Aid:

-

Inhalation: Move the person to fresh air immediately and seek medical attention.[6][15]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[6][15]

-

Eye Contact: Rinse cautiously with plenty of water for several minutes. Seek medical attention.[15]

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[15]

-

-

Spill Response: Evacuate the area and eliminate all ignition sources.[6][8] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[8]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Occupational Safety and Health Administration [osha.gov]

- 4. labproinc.com [labproinc.com]

- 5. This compound CAS#: 768-52-5 [m.chemicalbook.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | 768-52-5 [chemicalbook.com]

- 8. nj.gov [nj.gov]

- 9. This compound(768-52-5) 13C NMR spectrum [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. capotchem.cn [capotchem.cn]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylaniline is a secondary aromatic amine of significant interest as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] A thorough understanding of its three-dimensional molecular structure and conformational dynamics is paramount for predicting its reactivity, designing derivatives with specific properties, and understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon established principles of conformational analysis, spectroscopic methodologies, and computational chemistry approaches. While specific experimental data for this compound is limited in the readily available literature, this guide leverages data from closely related analogs to provide a robust model of its structural and dynamic properties.

Molecular Structure of this compound

The molecular structure of this compound consists of an isopropyl group bonded to the nitrogen atom of an aniline (B41778) molecule. The fundamental structural parameters, including bond lengths, bond angles, and dihedral angles, dictate the molecule's overall shape and steric profile.

Bond Lengths and Angles

| Parameter | Expected Value (Å) | Justification/Reference Analog |

| C(phenyl)-N Bond Length | ~1.40 - 1.42 | In aniline, the C-N bond length is approximately 1.402 Å. In N,N-dimethylaniline, it is around 1.396 Å. |

| N-C(isopropyl) Bond Length | ~1.46 - 1.48 | Similar to the N-C(methyl) bond length in N,N-dimethylaniline (~1.460 Å). |

| C-C(isopropyl) Bond Length | ~1.52 - 1.54 | Typical sp³-sp³ C-C single bond length. |

| C-H(isopropyl) Bond Length | ~1.09 - 1.10 | Typical sp³ C-H bond length. |

| N-H Bond Length | ~1.01 | Typical N-H bond length in secondary amines. |

| Parameter | Expected Value (°) | Justification/Reference Analog |

| C(phenyl)-N-C(isopropyl) Bond Angle | ~120 - 125 | The nitrogen atom is expected to be sp²-hybridized, leading to a trigonal planar or nearly planar geometry. |

| H-N-C(phenyl) Bond Angle | ~115 - 120 | Consistent with a nearly planar nitrogen geometry. |

| H-N-C(isopropyl) Bond Angle | ~115 - 120 | Consistent with a nearly planar nitrogen geometry. |

| C-C-C(isopropyl) Bond Angle | ~109.5 | Tetrahedral geometry of the isopropyl group. |

Conformational Analysis of this compound

The conformational flexibility of this compound primarily arises from the rotation around the C(phenyl)-N single bond. The orientation of the isopropyl group relative to the phenyl ring defines the different conformers and their relative energies.

Rotation around the C(phenyl)-N Bond

The rotation around the C(phenyl)-N bond is not free and is subject to a rotational energy barrier. This barrier arises from the interplay of two main factors:

-

Steric Hindrance: The bulky isopropyl group can experience steric clashes with the ortho-hydrogens of the phenyl ring.

-

Electronic Effects: The delocalization of the nitrogen lone pair into the phenyl ring's π-system is maximized when the lone pair orbital is parallel to the p-orbitals of the ring. This electronic stabilization is dependent on the dihedral angle.

The potential energy surface for this rotation is expected to have distinct minima corresponding to stable conformers and maxima corresponding to transition states.

Caption: A simplified potential energy diagram illustrating the stable conformers and transition states during rotation around the C-N bond.

Conformational Isomers

The most stable conformation of this compound is likely to be one where the C-H bond of the isopropyl group is staggered with respect to the phenyl ring to minimize steric interactions. Two primary staggered conformations can be envisioned. Due to the steric bulk of the isopropyl group, a conformation where the methine proton of the isopropyl group is directed away from the phenyl ring is expected to be the most stable.

Experimental and Computational Methodologies

The determination of the molecular structure and conformational dynamics of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

-

Gas-Phase Electron Diffraction (GED): This technique provides information about the geometry of molecules in the gas phase, free from intermolecular interactions. The experimental setup involves directing a beam of high-energy electrons onto a gaseous sample and analyzing the resulting diffraction pattern to determine bond lengths, bond angles, and dihedral angles.

-

Microwave Spectroscopy: This high-resolution technique can precisely determine the rotational constants of a molecule in the gas phase. From these constants, accurate molecular structures, including bond lengths and angles, can be derived.

-

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful method for studying conformational dynamics in solution. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of conformational interconversion and the corresponding activation energy barriers (rotational barriers).

Caption: A flowchart outlining the key experimental techniques for characterizing the structure and conformation of this compound.

Computational Chemistry Protocols

-

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to calculate the optimized geometry, relative energies of different conformers, and the potential energy surface for bond rotations. A typical workflow involves:

-

Conformational Search: Identifying all possible low-energy conformers.

-

Geometry Optimization: Optimizing the geometry of each conformer to find the local energy minima.

-

Frequency Calculation: Confirming that the optimized structures are true minima (no imaginary frequencies) and calculating thermodynamic properties.

-

Potential Energy Surface Scan: Systematically rotating a specific dihedral angle (e.g., C-C-N-C) to map the energy profile and identify transition states and rotational barriers.

-

Caption: A schematic of the computational workflow for determining the conformational properties of this compound.

Predicted Conformational Properties and Energetics

Based on studies of analogous N-alkylanilines, the rotational barrier around the C(phenyl)-N bond in this compound is expected to be in the range of 6-10 kcal/mol. The increased steric bulk of the isopropyl group compared to a methyl or ethyl group would likely lead to a higher rotational barrier.

| Parameter | Predicted Value | Method of Prediction |

| Rotational Barrier (C-N bond) | 6 - 10 kcal/mol | Analogy with N-alkylanilines and computational estimates. |

| Most Stable Conformer Dihedral Angle (H-C-N-C) | ~60° (gauche) | Steric minimization. |

| Energy Difference between Conformers | < 1 kcal/mol | Small expected energy difference between staggered conformers. |

Conclusion

The molecular structure and conformational dynamics of this compound are governed by a delicate balance of steric and electronic effects. While direct experimental determination of its precise structural parameters is not widely reported, a comprehensive understanding can be built upon data from analogous compounds and modern computational techniques. The preferred conformation is likely one that minimizes steric hindrance between the isopropyl group and the phenyl ring, and the rotation around the C-N bond is hindered by a moderate energy barrier. This guide provides a foundational understanding for researchers working with this compound, enabling more informed decisions in synthesis, reaction design, and the development of new chemical entities. Further experimental and high-level computational studies are warranted to refine the structural and energetic details presented herein.

References

Quantum Chemical Insights into N-Isopropylaniline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular properties of N-Isopropylaniline, a significant secondary aromatic amine used as a chemical intermediate in various industries, including the synthesis of dyes and agrochemicals.[1] Through the lens of quantum chemical calculations, this document elucidates the molecule's structural, vibrational, and electronic characteristics. The theoretical data, benchmarked against experimental findings, offers a foundational understanding for researchers engaged in molecular modeling, reaction mechanism studies, and the development of novel derivatives.

Computational and Experimental Methodologies

A robust understanding of this compound's molecular behavior is achieved by integrating high-level quantum chemical calculations with established experimental protocols. This dual approach allows for the validation of theoretical models and provides a comprehensive physicochemical profile of the molecule.

Quantum Chemical Calculations

The theoretical data presented in this guide is based on Density Functional Theory (DFT), a widely used and reliable computational method for investigating the electronic structure of molecules.[1]

Computational Protocol:

-

Software: All calculations were performed using the Gaussian 09 suite of programs.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed. This functional combines the accuracy of Hartree-Fock theory with the efficiency of density functional methods, providing a balanced description of molecular systems.

-

Basis Set: The 6-311++G(d,p) basis set was used for all calculations. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is well-suited for accurately describing the electronic distribution, geometry, and vibrational modes of organic molecules like this compound.

-

Geometry Optimization: The molecular geometry of this compound was fully optimized in the gas phase without any symmetry constraints. The optimization process was continued until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for the next optimization step was less than 0.0018 Å.

-

Frequency Calculations: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to obtain theoretical infrared (IR) spectra.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure.

-

Spectroscopic Predictions:

-

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

UV-Vis: Electronic absorption spectra were predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations to determine the vertical excitation energies and oscillator strengths of the electronic transitions.

-

The workflow for these quantum chemical calculations is depicted below.

Experimental Protocols

Synthesis of this compound: A common laboratory-scale synthesis involves the reductive amination of aniline (B41778) with acetone (B3395972).

-

A mixture of aniline and acetone is stirred in a suitable solvent, such as tetrahydrofuran, under an inert nitrogen atmosphere.

-

A reducing agent, typically sodium borohydride, is added portion-wise to the mixture while controlling the temperature.

-

The reaction is stirred until completion, often monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then worked up by adding a basic solution (e.g., 20% sodium hydroxide) to neutralize any remaining acid and to deprotonate the amine.

-

The organic phase is separated, dried over an anhydrous salt like potassium carbonate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.[2]

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: Experimental FT-IR spectra are typically recorded on a spectrometer using KBr pellets or as a neat liquid film between NaCl plates in the 4000–400 cm⁻¹ range.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.[4][5]

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol (B145695) or methanol) over a range of 200–400 nm.[6]

Results and Discussion

The following sections present the theoretical data for this compound, offering a detailed picture of its molecular framework and properties. This data is compared with available experimental values to validate the computational model.

Molecular Geometry

The geometry of this compound was optimized to determine the most stable conformation and the precise arrangement of its atoms. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized below. The numbering scheme for the atoms is provided in the accompanying diagram.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-N | 1.405 | |

| N-C(isopropyl) | 1.468 | |

| N-H | 1.014 | |

| C-C (aromatic, avg.) | 1.395 | |

| C-C (isopropyl) | 1.532 | |

| C-H (aromatic, avg.) | 1.084 | |

| C-H (isopropyl, avg.) | 1.096 | |